![molecular formula C18H15BrN4O2 B11666987 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666987.png)
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of bromine, phenyl, furan, and pyrazole groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-4-nitrobenzohydrazide
- N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-enylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a distinctive structure characterized by a bromine atom and a pyrazole ring. Its synthesis typically involves multi-step organic reactions, including condensation reactions and the use of various catalysts to enhance yield and purity.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including the one , exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound's mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A549 | 0.83 ± 0.07 | Induces apoptosis |
MCF-7 | 0.15 ± 0.08 | Inhibits proliferation |
HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Antiviral Activity
This compound has also been studied for its antiviral properties. Compounds with similar structures have shown efficacy against viral infections by disrupting viral replication processes and enhancing host immune responses.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or viral replication.
- Receptor Binding : It can bind to cellular receptors, altering signaling pathways that control cell growth and survival.
- Gene Expression Modulation : The compound may affect the expression levels of genes associated with apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Lung Cancer : A study demonstrated that a related pyrazole derivative significantly reduced tumor size in A549 xenograft models.
- Antiviral Research : Another research effort focused on the antiviral potential of similar compounds against influenza viruses, showing promising results in vitro.
Properties
Molecular Formula |
C18H15BrN4O2 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c1-12-7-8-17(25-12)15-10-16(22-21-15)18(24)23-20-11-14(19)9-13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)(H,23,24)/b14-9-,20-11+ |
InChI Key |
NECFKNBGKKRENB-ABMAFKSBSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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